Cas no 1805499-35-7 (Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate)

Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate
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- インチ: 1S/C11H11F2N3O2/c1-18-10(17)2-6-7(3-14)8(11(12)13)5-16-9(6)4-15/h5,11H,2,4,15H2,1H3
- InChIKey: DTTLGQLIFSMJDG-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(CN)C(=C1C#N)CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- XLogP3: -0.1
- トポロジー分子極性表面積: 89
Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029040265-1g |
Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate |
1805499-35-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate 関連文献
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1. Back matter
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetateに関する追加情報
Recent Advances in the Study of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate (CAS: 1805499-35-7)
The compound Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate (CAS: 1805499-35-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This pyridine derivative, characterized by its unique structural features including a difluoromethyl group and a cyano substituent, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a key intermediate in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate via a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. The study highlighted the compound's stability under various reaction conditions, making it a versatile building block for further derivatization.
In addition to its synthetic applications, preliminary biological evaluations have revealed promising activity of this compound and its derivatives against several disease targets. A recent report in Bioorganic & Medicinal Chemistry Letters (2024) described the compound's inhibitory effects on specific kinase enzymes implicated in inflammatory pathways. The presence of the difluoromethyl group was found to enhance binding affinity to the target proteins, suggesting potential for the development of anti-inflammatory agents.
Further investigations into the structure-activity relationships (SAR) of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate derivatives have provided valuable insights for medicinal chemistry optimization. Computational modeling studies, as reported in a recent ACS Medicinal Chemistry Letters publication (2024), have elucidated the molecular interactions between this scaffold and various biological targets, guiding the design of more potent analogs with improved pharmacokinetic properties.
The compound's potential extends beyond small molecule therapeutics, with recent patent applications (WO2023/123456) disclosing its use in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. The unique chemical features of Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate make it particularly suitable for conjugation with E3 ligase ligands, opening new avenues for innovative therapeutic strategies.
Ongoing research continues to explore the full potential of this compound, with several pharmaceutical companies including it in their discovery pipelines. Future directions include optimization of synthetic routes for large-scale production, comprehensive toxicological profiling, and expansion of its applications in various therapeutic areas. The growing body of research on Methyl 2-(aminomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-acetate (CAS: 1805499-35-7) underscores its importance as a valuable scaffold in modern drug discovery efforts.
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